molecular formula C8H12N2O2 B12941790 1-Butyl-1h-pyrazole-4-carboxylic acid

1-Butyl-1h-pyrazole-4-carboxylic acid

Cat. No.: B12941790
M. Wt: 168.19 g/mol
InChI Key: MBIUCJBODNXVHC-UHFFFAOYSA-N
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Description

1-Butyl-1H-pyrazole-4-carboxylic acid is a heterocyclic organic compound with the molecular formula C8H12N2O2. It belongs to the pyrazole family, which is known for its diverse applications in organic synthesis and medicinal chemistry. This compound is characterized by a pyrazole ring substituted with a butyl group at the nitrogen atom and a carboxylic acid group at the fourth position.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Butyl-1H-pyrazole-4-carboxylic acid can be synthesized through various methods. One common approach involves the cyclocondensation of 1,3-dicarbonyl compounds with hydrazines, followed by alkylation and carboxylation reactions. For instance, the reaction of 1,3-diketones with butylhydrazine can yield the desired pyrazole derivative .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: 1-Butyl-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Pyrazole derivatives with various functional groups.

    Reduction: Substituted pyrazoles with different alkyl or aryl groups.

    Substitution: Esters and amides of this compound.

Scientific Research Applications

1-Butyl-1H-pyrazole-4-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-butyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. It may also interact with receptors, modulating their signaling pathways and leading to various biological effects .

Comparison with Similar Compounds

  • 1-Methyl-1H-pyrazole-4-carboxylic acid
  • 1-Ethyl-1H-pyrazole-4-carboxylic acid
  • 1-Propyl-1H-pyrazole-4-carboxylic acid

Uniqueness: 1-Butyl-1H-pyrazole-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The butyl group enhances its lipophilicity, potentially improving its bioavailability and interaction with lipid membranes .

Properties

Molecular Formula

C8H12N2O2

Molecular Weight

168.19 g/mol

IUPAC Name

1-butylpyrazole-4-carboxylic acid

InChI

InChI=1S/C8H12N2O2/c1-2-3-4-10-6-7(5-9-10)8(11)12/h5-6H,2-4H2,1H3,(H,11,12)

InChI Key

MBIUCJBODNXVHC-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C=C(C=N1)C(=O)O

Origin of Product

United States

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